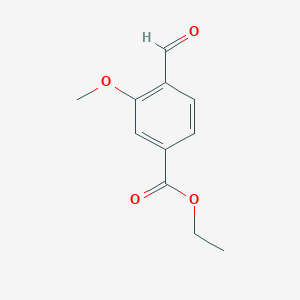

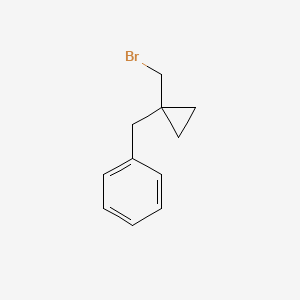

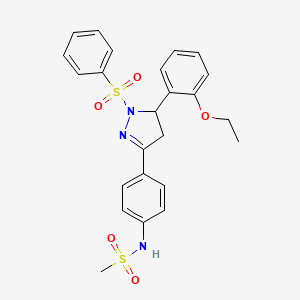

![molecular formula C12H10FNO B3290187 5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone CAS No. 863443-01-0](/img/structure/B3290187.png)

5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone

Descripción general

Descripción

Synthesis Analysis

-

Formation of Pyrazoline Intermediate

-

Fluorination

Aplicaciones Científicas De Investigación

Antimycobacterial Applications

- Kumar et al. (2008) discovered the compound 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, which demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. It was found to be more potent than isoniazid and ciprofloxacin in reducing bacterial count in lung and spleen tissues【Kumar et al., 2008】.

Asymmetric Synthesis

- Senda et al. (2001) achieved the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using arylboron reagents and a chiral bisphosphine-rhodium catalyst. Specifically, they introduced a 4-fluorophenyl group into the 5,6-dihydro-2(1H)-pyridinones, yielding a key intermediate for the synthesis of (-)-Paroxetine【Senda et al., 2001】.

Serotonin Receptor Agonists

- Vacher et al. (1999) worked on novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The incorporation of a fluorine atom in these compounds, including those with a 4-fluorophenyl group, showed enhanced 5-HT1A agonist activity in vitro and in vivo【Vacher et al., 1999】.

Inotropic Activity

- Sircar et al. (1987) synthesized 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, evaluating them for inotropic activity. They identified compounds with significant positive inotropic agents, contributing to cardiovascular pharmacology【Sircar et al., 1987】.

Alzheimer's Therapy

- Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl--4(1H)-pyridinones as potential agents for Alzheimer's therapy. These compounds, designed for metal ion sequestration, redistribution, and removal, showed promise in neurodegenerative diseases due to their multifunctional nature and properties as metal chelators and antioxidants【Scott et al., 2011】.

Hepatitis C NS5B Inhibitors

- Zhuo et al. (2016) investigated the metabolic pathways of hepatitis C virus nonstructural protein 5B (NS5B) inhibitors, featuring bicyclo[1.1.1]pentane in their chemical scaffold. They found unexpected metabolites, including a phosphocholine moiety, suggesting novel metabolic pathways in xenobiotic metabolism【Zhuo et al., 2016】.

Cytotoxic and Carbonic Anhydrase Inhibitory Properties

- Tuğrak et al. (2018) synthesized new azafluorenones to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Some compounds, including those with a 4-fluorophenyl group, showed potential as novel anticancer agents【Tuğrak et al., 2018】.

Residue Method for Fluridone

- West and Day (1986) developed a residue method for determining the aquatic herbicide fluridone and its metabolite in fish and crayfish, using liquid chromatography with UV detection. This method is crucial for environmental monitoring and safety assessments【West & Day, 1986】.

Neuropathic Pain Treatment

- Deseure et al. (2002) studied the effects of the 5-HT(1A) receptor agonist F 13640 on responsiveness to mechanical allodynia in a rat model of trigeminal neuropathic pain. Their findings provide evidence that high-efficacy 5-HT(1A) receptor activation can be a new mechanism for central analgesia in neuropathic pain【Deseure et al., 2002】.

Direcciones Futuras

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : New fluorinated pyrazole: 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molecules, 26(1), 197. Read more : Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide. US Patent US7361771B2. [Read more](https://patents.google.com/patent

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-4-1-9(2-5-11)7-10-3-6-12(15)14-8-10/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIACOPRBUQSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722766 | |

| Record name | 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863443-01-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

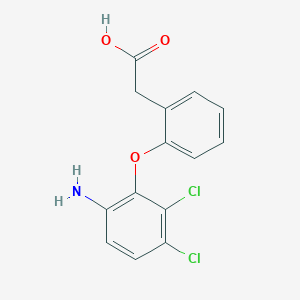

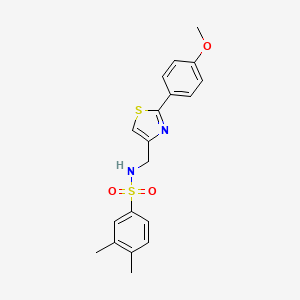

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)

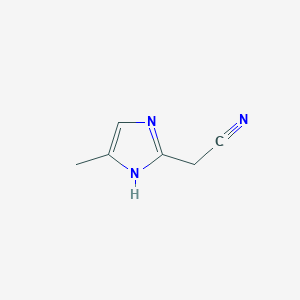

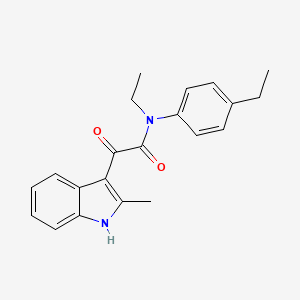

![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

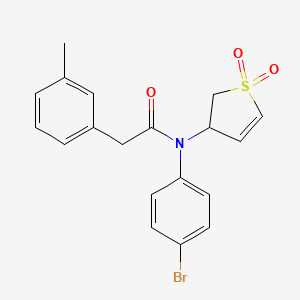

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

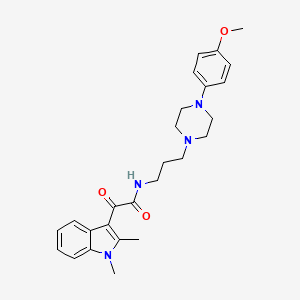

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)